7-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline

Catalog No.
S6723863
CAS No.
2548983-82-8
M.F
C18H18FN5O
M. Wt
339.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1...

CAS Number

2548983-82-8

Product Name

7-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline

IUPAC Name

7-fluoro-4-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]quinazoline

Molecular Formula

C18H18FN5O

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C18H18FN5O/c19-14-1-2-15-16(9-14)22-12-23-18(15)24-7-3-13(4-8-24)11-25-17-10-20-5-6-21-17/h1-2,5-6,9-10,12-13H,3-4,7-8,11H2

InChI Key

HLWGJPOQOFDYEB-UHFFFAOYSA-N

SMILES

C1CN(CCC1COC2=NC=CN=C2)C3=NC=NC4=C3C=CC(=C4)F

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)C3=NC=NC4=C3C=CC(=C4)F

Currently Available Information:

  • Structural Similarities: The quinazoline core structure is present in several FDA-approved medications, including Erlotinib, a treatment for non-small cell lung cancer []. Additionally, the piperidine ring is a common pharmacophore (a structural feature required for biological activity) in many drugs. These similarities suggest potential for 7-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline to have some biological activity, but the specific target would require further study.

7-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline is a synthetic compound characterized by its unique molecular structure and properties. Its molecular formula is C18H18FN5OC_{18}H_{18}FN_5O and it has a molecular weight of approximately 339.37 g/mol. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring, substituted with a fluorine atom at the 7-position and a piperidine moiety at the 4-position, linked through a pyrazin-2-yloxy group. The presence of these functional groups contributes to its potential biological activity and pharmacological applications .

The chemical reactivity of 7-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline can be attributed to its functional groups. The fluorine atom may enhance electrophilic reactivity, while the piperidine nitrogen can participate in nucleophilic substitutions. Additionally, the compound can undergo various reactions typical for heterocycles, such as:

  • Nucleophilic substitution: The piperidine nitrogen can react with electrophiles.
  • Electrophilic aromatic substitution: The aromatic system may participate in reactions with electrophiles due to the electron-withdrawing effect of the fluorine atom.
  • Oxidation: The presence of nitrogen atoms in the structure may allow for oxidation reactions under certain conditions.

Research indicates that compounds similar to 7-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline exhibit various biological activities, including:

  • Antitumor Activity: Quinazoline derivatives have been studied for their potential in cancer therapy due to their ability to inhibit specific kinases involved in tumor growth.
  • Antimicrobial Properties: Some analogs show effectiveness against bacterial and fungal strains.
  • Neurological Effects: The piperidine moiety suggests potential interactions with neurotransmitter systems, possibly influencing mood or cognitive functions.

The specific biological activity of this compound requires further investigation through pharmacological studies.

The synthesis of 7-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline typically involves multi-step organic synthesis strategies. A general synthetic route may include:

  • Formation of the Quinazoline Core: Starting from appropriate aniline derivatives and carbonyl compounds through cyclization reactions.
  • Introduction of the Fluorine Atom: This can be achieved via electrophilic fluorination or by using fluorinated reagents during synthesis.
  • Piperidine and Pyrazinyl Substitution: The introduction of the piperidinyl and pyrazinyl groups can be performed using nucleophilic substitution reactions or coupling methods.

Each step must be optimized for yield and purity, often requiring purification techniques such as chromatography.

7-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline has potential applications in:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting specific diseases, particularly cancers.
  • Chemical Probes: In biochemical research for studying enzyme functions or cellular pathways.

Its unique structure may provide advantages over existing compounds in terms of selectivity and potency.

Interaction studies are crucial for understanding how 7-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline interacts with biological targets. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes using techniques like surface plasmon resonance or isothermal titration calorimetry.
  • In Vivo Studies: Investigating pharmacokinetics and pharmacodynamics in animal models to assess therapeutic efficacy and safety profiles.
  • Molecular Docking Studies: Computational modeling to predict binding interactions with target proteins.

Similar Compounds

Several compounds share structural similarities with 7-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline, which can be compared based on their functional groups and biological activities:

Compound NameMolecular FormulaKey Features
6-methylquinazolineC10H8N2Lacks fluorine but retains quinazoline structure; studied for antitumor properties.
Pyrazinyl-piperidine derivativeC17H20N4OSimilar piperidine structure; explored for neuroactive properties.
7-chloroquinazolineC9H6ClN3Chlorine substitution at the 7-position; known for kinase inhibition.

These compounds highlight the diversity within quinazoline derivatives while emphasizing the unique aspects of 7-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline, particularly its fluorinated nature and specific substituents that may enhance its pharmacological profile .

XLogP3

2.7

Hydrogen Bond Acceptor Count

7

Exact Mass

339.14953838 g/mol

Monoisotopic Mass

339.14953838 g/mol

Heavy Atom Count

25

Dates

Last modified: 11-23-2023

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